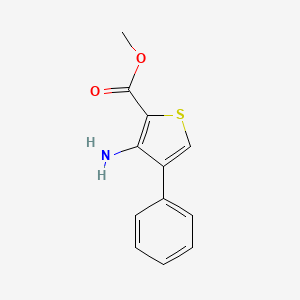

Methyl 3-amino-4-phenylthiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWKMKNACSKDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374906 | |

| Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-64-7 | |

| Record name | methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of a Privileged Scaffold: A Technical Guide to Methyl 3-Amino-4-phenylthiophene-2-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth structural analysis of methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, the following guide is structured to deliver not just data, but a cohesive understanding of the molecule's synthesis, architecture, and functional implications, grounded in established analytical techniques.

Introduction: The Thiophene Core in Modern Chemistry

Substituted thiophenes represent a cornerstone of heterocyclic chemistry, with the 2-aminothiophene motif, in particular, serving as a versatile scaffold in the development of novel therapeutic agents and functional materials. This compound is a key intermediate, valued for its potential in creating a diverse array of biologically active compounds, including antihypertensives, antitumors, and antivirals. Its structural rigidity and the specific arrangement of its functional groups—an amine, an ester, and a phenyl ring—offer a unique platform for molecular design and synthesis. This guide will dissect the structural characteristics of this molecule, providing a foundational understanding for its application in advanced research.

Synthesis Strategy: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For the synthesis of this compound, a variation of the Gewald reaction is the most probable and efficient route.

Caption: Generalized Gewald reaction pathway for the synthesis of the target molecule.

Experimental Protocol: A Probable Synthetic Route

-

Knoevenagel Condensation: To a solution of phenylacetaldehyde and methyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), a basic catalyst such as morpholine or triethylamine is added. The mixture is stirred, often with gentle heating, to promote the formation of the α,β-unsaturated nitrile intermediate.

-

Thiophene Ring Formation: Elemental sulfur is then introduced to the reaction mixture. The temperature is typically raised to facilitate the addition of sulfur and subsequent cyclization.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

This one-pot synthesis is highly efficient due to the concurrent formation of multiple bonds, making it a preferred method in both academic and industrial settings.[4]

Structural Analysis: A Multi-faceted Approach

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. While a published crystal structure for this specific molecule is not available, extensive data from the closely related analog, methyl 3-aminothiophene-2-carboxylate (without the 4-phenyl group), provides a robust foundation for understanding its molecular geometry and intermolecular interactions.[5]

Crystallographic Insights from an Analog

Single-crystal X-ray diffraction of methyl 3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the P21/c space group.[5] This analysis provides key structural parameters that can be reasonably extrapolated to the 4-phenyl derivative.

| Parameter | Observed Range in Analog[5] | Expected Influence of 4-Phenyl Group |

| C–S Bond Lengths | 1.711–1.740 Å | Minimal direct effect on C-S bond lengths. |

| C–N Bond Length | 1.347–1.354 Å | Minor changes due to electronic effects. |

| C=O Bond Length | 1.219–1.226 Å | Minimal direct effect. |

| Intramolecular H-Bond | N–H···O=C | Expected to be present, influencing planarity. |

The presence of the 4-phenyl group is anticipated to introduce steric hindrance, potentially leading to a non-coplanar arrangement between the thiophene and phenyl rings. This dihedral angle would be a key determinant of the molecule's overall conformation and crystal packing. The crystal packing of the analog is stabilized by strong N–H···O and N–H···N hydrogen bonds, and it is highly probable that similar interactions govern the solid-state structure of the 4-phenyl derivative.[5]

Caption: Probable intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule. Based on data from analogous compounds, the following spectral features are predicted for this compound.[6][7]

¹H NMR:

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.6 ppm).

-

Thiophene Proton (H5): A singlet in the downfield region of the thiophene protons (δ ~7.0-7.5 ppm).

-

Amino Protons (NH₂): A broad singlet (δ ~5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons (OCH₃): A sharp singlet (δ ~3.8 ppm).

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ ~165-170 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-150 ppm), including the carbons of the phenyl and thiophene rings.

-

Methyl Carbon (OCH₃): A signal in the upfield region (δ ~50-55 ppm).

IR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3200-3500 (typically two bands) |

| Carbonyl (C=O) | Stretching | 1660-1690 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1000-1300 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233.[8]

Predicted Fragmentation Pattern:

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, leading to a fragment at m/z 202.

-

Loss of the methyl ester group (•COOCH₃): [M - 59]⁺, resulting in a fragment at m/z 174.

-

Fragmentation of the thiophene and phenyl rings would lead to a complex pattern of lower mass ions.

Applications in Drug Discovery and Development

The structural features of this compound make it a "privileged scaffold" in medicinal chemistry. The amino group at the 3-position can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[9] The 4-phenyl group can also be modified to modulate properties such as lipophilicity and target binding. This versatility has led to the use of this and similar aminothiophenes as starting materials for compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[10]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its structural analysis, informed by the robust data available for its analogs, reveals a planar thiophene core with key functional groups poised for further chemical modification. A comprehensive understanding of its synthesis via the Gewald reaction, coupled with a detailed interpretation of its spectroscopic and potential crystallographic features, provides a critical foundation for researchers aiming to leverage this scaffold in the design and development of novel chemical entities.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

-

Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. Molecules, 16(12), 10447-10455. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Zhang, X., Wang, Y., & Liu, J. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(11), 1023. [Link]

-

Wikipedia contributors. (2023, December 12). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

da Silva, G. V. J., et al. (2017). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with aryl bromides. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

Semantic Scholar. (2023). 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

A Technical Guide to the Physicochemical Properties and Synthetic Profile of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Executive Summary

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted aminothiophene that serves as a cornerstone in modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a thiophene core functionalized with reactive amine and ester groups, designates it as a "privileged scaffold." This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, and an exploration of its applications as a versatile building block for drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with the 2-aminothiophene ring system attracting considerable attention for its diverse and significant biological activities.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antiproliferative, antiviral, and antimicrobial properties.[1][2] this compound (CAS No. 82437-64-7) emerges as a particularly valuable derivative. The strategic placement of the phenyl group at the C4 position and the methyl ester at C2 provides a template ripe for synthetic elaboration, enabling the exploration of chemical space to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its synthesis and application in research settings.

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald aminothiophene synthesis, a one-pot, multi-component reaction.[3][4][5] This reaction offers operational simplicity and utilizes readily available starting materials, making it a highly practical choice for laboratory and industrial-scale synthesis.

Reaction Mechanism

The synthesis of this compound via the Gewald reaction proceeds through a well-elucidated mechanistic pathway:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and methyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild base, such as triethylamine or piperidine, is critical to promote the condensation without inducing unwanted side reactions.[3][4]

-

Sulfur Addition: Elemental sulfur (S₈) adds to the activated methylene group of the Knoevenagel adduct. The exact mechanism of sulfur ring opening and addition is complex, but it is understood to be facilitated by the basic reaction conditions.[1][3]

-

Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes an intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene product.[3]

Experimental Protocol: Gewald Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Phenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Triethylamine

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).

-

Addition of Reagents: Add methyl cyanoacetate (0.1 mol), phenylacetaldehyde (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

-

Catalyst Addition: Slowly add triethylamine (0.12 mol) to the stirred mixture. The addition of the base is exothermic and serves as the catalyst for the initial condensation.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a crystalline solid.

Visualization of Synthetic Workflow

Caption: Workflow for the Gewald Synthesis of the title compound.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally linked to its physicochemical properties. The following data has been compiled from various sources to provide a comprehensive profile.

Summary of Properties

| Property | Value | Source |

| CAS Number | 82437-64-7 | [6] |

| Molecular Formula | C₁₂H₁₁NO₂S | [7][8] |

| Molecular Weight | 233.29 g/mol | [7][9] |

| Appearance | Crystalline powder or crystals | [10] |

| Melting Point | 69 °C | [11] |

| Boiling Point | 381.6 °C at 760 mmHg | [11] |

| Solubility | Expected to be soluble in methanol, ethanol, DMF, DCM; poorly soluble in water. | Inferred from structure |

Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not abundant in public databases, its expected spectroscopic signatures can be reliably predicted based on its functional groups and data from closely related analogs.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm, a broad singlet for the amine protons (-NH₂) which may vary in position, a singlet for the lone thiophene proton at C5, and a multiplet corresponding to the five protons of the C4-phenyl group in the aromatic region (7.2-7.6 ppm).

-

¹³C NMR Spectroscopy: Key resonances in the carbon spectrum would include the carbonyl carbon of the ester at ~165 ppm, signals for the aromatic carbons of the phenyl and thiophene rings between 105-150 ppm, and the methyl ester carbon at ~50-55 ppm.[2][12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups. Key vibrational bands are expected as follows:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the ester carbonyl group.[2]

-

C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic thiophene and phenyl rings.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 233. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z 234.0583.[8]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structural features provide multiple reaction sites for diversification, making it a powerful scaffold for building libraries of compounds for biological screening.

-

Synthetic Intermediate: The compound is a key precursor for creating more complex heterocyclic systems.[13] The amine and ester groups can be readily modified. For example, the amine can be acylated or used in condensation reactions to form fused rings, such as thieno[2,3-d]pyrimidines, which are a well-known class of pharmacologically active molecules.[4][14] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[15]

-

Scaffold for Drug Discovery: The 2-aminothiophene core is a privileged structure that is present in numerous compounds with demonstrated biological activity.[2] Derivatives have shown potential as antioxidant and antibacterial agents.[16] By using the title compound as a starting point, medicinal chemists can systematically modify the structure to optimize its interaction with biological targets, fine-tuning its efficacy and safety profile.[17]

Visualization of Synthetic Utility

Caption: Role as a versatile scaffold for derivative synthesis.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, makes it an indispensable tool for researchers in organic synthesis and drug discovery. The well-defined physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its use in the rational design and development of novel, biologically active compounds. Its continued application as a molecular scaffold is poised to accelerate progress in the pharmaceutical sciences.

References

-

Gewald reaction - Wikipedia. (Source: Wikipedia)

-

Saeed, A., Shaheen, U., & Hameed, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (Source: arkat usa)

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (Source: ResearchGate)

-

Vinogradova, O. V., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9734-9744. (Source: ACS Publications)

-

Gewald Reaction. (Source: Organic Chemistry Portal)

-

PubChem Compound Summary for CID 2756498, Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. (Source: PubChem)

-

PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. (Source: PubChem)

-

Methyl 3-amino-4-methylthiophene-2-carboxylate product page. (Source: Sigma-Aldrich)

-

This compound product page. (Source: MySkinRecipes)

-

Methyl 3-aminothiophene-2-carboxylate product page. (Source: Thermo Fisher Scientific)

-

This compound product page. (Source: ChemicalBook)

-

Derridj, F., et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. European Journal of Organic Chemistry, 2011(18), 3351-3360. (Source: ResearchGate)

-

da Silva, L. C. S., et al. (2017). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. (Source: ResearchGate)

-

PubChem Compound Summary for CID 685886, Methyl 2-amino-4-phenylthiophene-3-carboxylate. (Source: PubChem)

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate product page. (Source: TCI Chemicals)

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (Source: PrepChem.com)

-

Lee, H., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Journal of Medicinal Chemistry, 66(14), 9577-9591. (Source: Semantic Scholar)

-

Methyl 3-amino-4-methylthiophene-2-carboxylate in NIST WebBook. (Source: NIST)

-

Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis. (Source: ChemicalBook)

-

This compound product page. (Source: ChemicalBook)

-

Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2947. (Source: NIH)

-

Methyl 2-amino-4-phenylthiophene-3-carboxylate product page. (Source: Smolecule)

-

Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (Source: ResearchGate)

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

-

Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

-

This compound (C12H11NO2S). (Source: PubChemLite)

-

This compound product page. (Source: ChemicalBook)

-

Methyl 3-amino-4-methylthiophene-2-carboxylate product page. (Source: ChemicalBook)

-

Methyl 3-amino-4-methylthiophene-2-carboxylate product page. (Source: Santa Cruz Biotechnology)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. This compound CAS#: 82437-64-7 [m.chemicalbook.com]

- 7. This compound [m.chemicalbook.com]

- 8. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 9. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-aminothiophene-2-carboxylate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

A Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate (CAS 82437-64-7): Synthesis, Properties, and Applications

Introduction

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted thiophene derivative that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure, which combines a thiophene core with strategically placed amino, phenyl, and methyl ester functionalities, offers a reactive platform for the construction of complex molecular architectures.[1][2] The 2-aminothiophene scaffold is a privileged motif found in numerous pharmacologically active compounds, making this specific molecule a compound of significant interest for researchers in drug discovery and materials science.[3][4] This guide provides a comprehensive overview of its molecular attributes, synthesis, predicted spectral properties, chemical reactivity, and potential applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

The fundamental identity of any chemical compound begins with its structural and molecular formula. These core attributes dictate its chemical behavior and potential applications. This compound is defined by the specific arrangement of its constituent atoms, which is concisely captured by various chemical identifiers.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 82437-64-7 | |

| Molecular Formula | C₁₂H₁₁NO₂S | [5] |

| Molecular Weight | 233.29 g/mol | [5] |

| SMILES String | COC(=O)c1scc(c1N)-c2ccccc2 | |

| InChI Key | UKWKMKNACSKDCN-UHFFFAOYSA-N |

Physicochemical Properties & Handling

While extensive experimental data for this specific compound is not widely published, key properties can be inferred from supplier data and the nature of the molecule.

| Property | Value / Information | Reference |

| Physical Form | Solid | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [6] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |

Synthesis via the Gewald Reaction

The most prominent and efficient method for constructing the 2-aminothiophene core is the Gewald multicomponent reaction.[7][8] This one-pot synthesis is valued for its operational simplicity and the ability to generate highly functionalized thiophenes from readily available starting materials.[9]

Mechanistic Overview

The reaction proceeds through a well-elucidated, though complex, sequence:

-

Knoevenagel Condensation: The synthesis is initiated by a base-catalyzed condensation between an α-methylene carbonyl compound (phenylacetaldehyde, in this case) and an active methylene nitrile (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[8]

-

Sulfur Addition & Cyclization: Elemental sulfur adds to the activated intermediate. The precise mechanism of sulfur incorporation and subsequent ring-closure is intricate, but it culminates in the formation of a substituted dihydronaphthalene thiolate, which rapidly cyclizes.[8][10]

-

Tautomerization: The cyclized intermediate undergoes tautomerization to yield the final, stable aromatic 2-aminothiophene product.

Conceptual Synthesis Workflow

The following diagram illustrates the transformation from key starting materials to the target compound via the Gewald reaction.

Caption: Overall workflow for the Gewald synthesis.

Representative Experimental Protocol

Causality: This protocol is designed based on established principles of the Gewald reaction. Ethanol is chosen as a common, polar protic solvent. Morpholine acts as the basic catalyst for the initial condensation and subsequent steps. The reflux temperature ensures sufficient energy to drive the reaction to completion. The workup procedure is designed to precipitate the organic product from the reaction mixture by adding water.

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetaldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Initiation: Add morpholine (0.2-0.5 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization (Predictive Analysis)

Disclaimer: Publicly available experimental spectra for CAS 82437-64-7 are limited. The following data is a predictive analysis based on the known structure and spectral data from closely related analogs, such as methyl 3-amino-4-methylthiophene-2-carboxylate.[11][12]

| Technique | Expected Key Features |

| ¹H NMR | - Singlet for -OCH₃ protons (~3.8 ppm).- Broad singlet for -NH₂ protons (variable, ~5-6 ppm).- Singlet for thiophene H-5 proton (~6.5-7.0 ppm).- Multiplet for phenyl protons (~7.2-7.5 ppm). |

| ¹³C NMR | - Signal for ester carbonyl carbon (~165 ppm).- Signals for aromatic carbons (thiophene and phenyl) in the ~100-150 ppm range.- Signal for -OCH₃ carbon (~51 ppm). |

| IR (cm⁻¹) | - N-H stretching bands for primary amine (~3300-3500 cm⁻¹).- C=O stretching for the ester (~1670-1690 cm⁻¹).- C=C stretching for aromatic rings (~1450-1600 cm⁻¹).- C-O stretching (~1250 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion [M]⁺ peak at m/z = 233.- Key fragments corresponding to the loss of -OCH₃ (m/z = 202) and -COOCH₃ (m/z = 174). |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate.[2] Its functional groups provide multiple handles for elaboration into more complex molecules.

-

Reactions at the Amino Group: The nucleophilic primary amine is the most reactive site. It readily participates in condensation reactions with electrophiles to form amides, ureas, and Schiff bases. Critically, it is a key precursor for building fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of great interest in medicinal chemistry.[1]

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

-

Reactions on the Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution. The C-5 position, being unsubstituted, is a prime site for reactions like halogenation or palladium-catalyzed C-H arylation, as demonstrated on similar substrates.[13]

Conceptual Reactivity Pathways

Caption: Key reactivity sites and potential derivative classes.

Applications in Research and Drug Development

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry.[3] Thiophene-containing molecules are recognized as bioisosteres of phenyl rings and are present in numerous FDA-approved drugs.[4] Derivatives of 3-aminothiophene-2-carboxylates have been investigated for a wide spectrum of biological activities, including:

-

Anticancer agents[4]

-

Antimicrobial and antifungal agents[14]

-

Anti-inflammatory compounds[2]

-

Kinase inhibitors

-

Central nervous system agents

This compound, therefore, represents a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, this compound should be handled with care.

| Hazard Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Info | May cause skin, eye, and respiratory irritation. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. | [11] |

| Storage Class | 11 (Combustible Solids) |

Conclusion

This compound (CAS 82437-64-7) is a synthetically accessible and highly versatile heterocyclic building block. Its straightforward synthesis via the robust Gewald reaction, combined with multiple points for chemical modification, makes it an indispensable tool for researchers. For professionals in drug development and materials science, this compound serves as a critical starting point for the exploration of novel chemical entities with significant therapeutic and functional potential.

References

-

PubChem. (n.d.). Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

-

ARKAT USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Semantic Scholar. (2023, July 14). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar. Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H11NO2S). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]

-

NIH National Library of Medicine. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [m.chemicalbook.com]

- 6. 82437-64-7|this compound|BLD Pharm [bldpharm.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast library of 2-aminothiophene derivatives, Methyl 3-amino-4-phenylthiophene-2-carboxylate stands out as a key intermediate for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its unique arrangement of an amino group, a carboxylate ester, and a phenyl substituent on the thiophene ring provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis via the renowned Gewald reaction, detailed spectroscopic and structural characterization, reactivity, and its pivotal role as a precursor to potent biologically active molecules. The insights provided herein are grounded in established scientific literature, offering both theoretical understanding and practical methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is paramount for its effective utilization in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₁NO₂S | [3] |

| Molecular Weight | 233.29 g/mol | [3] |

| CAS Number | 82437-64-7 | [3] |

| Canonical SMILES | COC(=O)C1=C(N)C(=CS1)C2=CC=CC=C2 | [4] |

| InChIKey | UKWKMKNACSKDCN-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 3.3 | [4] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 60-63 °C | N/A |

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[5] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its versatility.[2]

Reaction Mechanism

The Gewald reaction proceeds through a cascade of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound (methyl cyanoacetate in this case) and a ketone (acetophenone). This forms an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the activated α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via a nucleophilic attack of the sulfur on the cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[5]

The overall workflow of the Gewald reaction is depicted below:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Practical Approach

The following protocol is adapted from established procedures for the synthesis of structurally similar 4-aryl-2-aminothiophene-3-carboxylates and provides a robust starting point for optimization.[6][7]

Materials:

-

Acetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base like piperidine or triethylamine)

-

Ethanol (or methanol)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst Addition: Add ethanol to the flask to create a stirrable slurry. To this mixture, add a catalytic amount of morpholine (0.1-0.2 eq).

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid. For non-crystalline products or to remove persistent impurities, silica gel column chromatography can be employed.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the thiophene proton at the 5-position, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. Based on data for similar compounds, the phenyl protons would appear in the range of δ 7.2-7.5 ppm.[8] The thiophene proton is expected to be a singlet around δ 6.0-6.5 ppm. The amino protons will likely appear as a broad singlet around δ 6.0-7.0 ppm, and the methyl ester protons as a sharp singlet around δ 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165 ppm. The aromatic carbons of the phenyl and thiophene rings will resonate in the region of δ 100-150 ppm. The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233. Predicted fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 202, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 174.[4]

Crystal Structure

While the specific crystal structure of this compound has not been reported, studies on the closely related Methyl-3-aminothiophene-2-carboxylate provide valuable insights.[9] It is expected that the thiophene ring and the ester group are nearly coplanar. The crystal packing will likely be dominated by intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, forming stable dimeric or polymeric structures. These interactions are crucial for the solid-state properties of the material.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines.

Synthesis of Thieno[3,2-d]pyrimidines

The ortho-relationship of the amino and ester functional groups on the thiophene ring provides an ideal arrangement for cyclization reactions to form the pyrimidine ring.

Caption: Synthetic pathway from the title compound to thieno[3,2-d]pyrimidine derivatives.

This transformation is typically achieved by heating the 2-aminothiophene with a one-carbon synthon like formamide or by a two-step process involving initial reaction with an orthoformate or dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.[10]

Biological Significance of Derivatives

The thieno[3,2-d]pyrimidine core, readily accessible from this compound, is a key pharmacophore in numerous drug candidates with a wide range of biological activities:

-

Kinase Inhibitors: Thienopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology. For instance, they have shown inhibitory activity against epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), both of which are implicated in cancer cell proliferation and survival.[11]

-

Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with potent antiviral and antimicrobial properties.

-

Central Nervous System (CNS) Activity: Certain derivatives act as allosteric modulators of adenosine receptors, suggesting potential applications in neurological disorders.

Furthermore, the broader class of 2-aminothiophenes exhibits a diverse pharmacological profile, including anti-inflammatory, antioxidant, and antibacterial activities.[1] A structurally related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been investigated as a PD-L1 antagonist, highlighting the potential of this substitution pattern in immunotherapy.[7]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, makes it an invaluable starting material for the construction of complex, biologically active heterocyclic systems. The thieno[3,2-d]pyrimidine derivatives, which are readily prepared from this compound, continue to be a fertile ground for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working to leverage the potential of this powerful chemical scaffold. Further exploration of the biological activities of this compound and its direct derivatives is a promising avenue for future research.

References

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available at: [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. Available at: [Link]

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate. Available at: [Link]

-

This compound (C12H11NO2S) - PubChemLite. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available at: [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available at: [Link]

-

(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]

-

Gewald reaction - Wikipedia. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. Available at: [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound [m.chemicalbook.com]

- 4. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate | C13H13NO2S | CID 2756498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth analysis of Methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental molecular characteristics, delve into established synthetic protocols, and discuss its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical and practical understanding of this important chemical entity.

Core Molecular Attributes

This compound is a substituted thiophene derivative featuring an amino group at the 3-position, a phenyl group at the 4-position, and a methyl carboxylate at the 2-position. This unique arrangement of functional groups imparts specific physicochemical properties that make it a valuable starting material in organic synthesis.

Molecular Formula and Weight

The fundamental identity of a compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| CAS Number | 82437-64-7 | [2] |

Synthesis of this compound

The synthesis of this thiophene derivative is a well-established process. Understanding the reaction mechanism and the rationale behind the procedural steps is crucial for successful and reproducible outcomes. A common and effective method involves the Gewald aminothiophene synthesis.

Synthetic Workflow: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. The general workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the Gewald synthesis for the target compound.

Materials:

-

Phenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetaldehyde and methyl cyanoacetate in ethanol.

-

Catalysis: Add a catalytic amount of morpholine to the mixture. The morpholine acts as a base to facilitate the initial Knoevenagel condensation.

-

Knoevenagel Condensation: Stir the mixture at room temperature. The progress of the condensation to form methyl 2-cyano-3-phenylacrylate can be monitored by thin-layer chromatography (TLC).

-

Addition of Sulfur: Once the initial condensation is complete, add one equivalent of elemental sulfur to the reaction mixture.

-

Gewald Reaction: Gently heat the mixture to reflux. The reaction is typically complete within a few hours. The formation of the aminothiophene occurs during this step.

-

Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Molecules containing the thiophene ring system have demonstrated anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3] this compound serves as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[4]

Role as a Synthetic Intermediate

The presence of three reactive sites—the amino group, the ester, and the thiophene ring itself—allows for a variety of chemical modifications. This structural versatility enables medicinal chemists to synthesize libraries of compounds for screening and to optimize lead compounds by fine-tuning their pharmacokinetic and pharmacodynamic profiles.

Caption: The role of the title compound in the drug discovery pipeline.

Conclusion

This compound is a chemically significant molecule with well-defined properties and a straightforward synthetic route. Its utility as a versatile intermediate in the synthesis of complex heterocyclic compounds makes it a valuable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its characteristics and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

Sources

Introduction: The Central Role of Aminothiophenes and Spectroscopic Validation

An In-depth Technical Guide to the Spectroscopic Characterization of Aminothiophene Derivatives

Aminothiophenes represent a cornerstone of heterocyclic chemistry, serving as privileged scaffolds in a vast array of functional molecules. Their unique electronic properties and versatile reactivity make them indispensable building blocks in medicinal chemistry, materials science, and dye manufacturing.[1][2][3] Derivatives of 2-aminothiophene, in particular, are prevalent in numerous pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, and even antiviral properties.[1][4]

Given their importance, the unambiguous structural characterization of novel aminothiophene derivatives is a critical step in any research and development pipeline. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical rigor. This guide offers a comprehensive overview of the characteristic spectroscopic data for aminothiophene derivatives, grounded in field-proven insights and experimental causality, to empower researchers in their synthetic and drug development endeavors.[5][6][7]

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[8] It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment, making it an excellent probe for substitution patterns on the thiophene ring.

Causality of Chemical Shifts: The thiophene ring is an electron-rich aromatic system. The placement of an electron-donating amino group significantly influences the electron density distribution, shielding the ring protons and causing them to resonate at different frequencies compared to unsubstituted thiophene.[8] The effect is most pronounced for the protons nearest to the amino group.

Characteristic Spectral Features:

-

Amino Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen nucleus and potential hydrogen exchange. Their chemical shift is variable and solvent-dependent but generally falls within δ 3.5 - 6.5 ppm.[9] For 2-aminothiophenes, this range is often δ 4.0 - 6.5 ppm, while for 3-aminothiophenes, it is slightly upfield at δ 3.5 - 5.0 ppm.[9]

-

Thiophene Ring Protons: These protons resonate in the aromatic region, typically between δ 6.0 - 8.0 ppm.[9] The precise shifts and coupling patterns are highly diagnostic of the substitution pattern. For example, in 2-aminothiophene derivatives, the ring protons are generally found between δ 6.0 - 7.5 ppm, whereas in 3-aminothiophene derivatives, they can be shifted slightly downfield to δ 6.5 - 8.0 ppm.[9]

-

Coupling Constants (J): The coupling between adjacent protons on the thiophene ring provides crucial connectivity information. A typical coupling constant between protons at the C4 and C5 positions (J₄,₅) is around 5-6 Hz.[9] Longer-range couplings are also observed and are characteristic of the substitution pattern.[9][10]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Aminothiophene Derivatives [9]

| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |

| Amino Protons (NH₂) | δ 4.0 - 6.5 ppm (broad singlet) | δ 3.5 - 5.0 ppm (broad singlet) |

| Thiophene Ring Protons | δ 6.0 - 7.5 ppm | δ 6.5 - 8.0 ppm |

| Coupling Constants (J) | J₄,₅ ≈ 5-6 Hz | J₂,₄ ≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz |

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

¹³C NMR spectroscopy provides a direct map of the carbon skeleton. The chemical shift of each carbon is dictated by its hybridization and electronic environment.

Causality of Chemical Shifts: The amino group exerts a strong electronic effect on the ring carbons. The ipso-carbon (the carbon directly attached to the amino group) is significantly deshielded and shifted far downfield. This is a key diagnostic feature. The effect propagates around the ring, leading to a unique chemical shift signature for 2-amino versus 3-amino substitution patterns.[8][9]

Characteristic Spectral Features:

-

C2 Carbon: In 2-aminothiophene derivatives, the C2 carbon is dramatically shifted downfield to δ 150 - 165 ppm due to the direct attachment of the nitrogen atom.[9] In 3-aminothiophenes, this carbon is in a more typical aromatic region of δ 110 - 125 ppm.[9]

-

C3 Carbon: Conversely, in 3-aminothiophene derivatives, the C3 carbon is the one shifted downfield to δ 140 - 155 ppm.[9]

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Aminothiophene Derivatives [9]

| Carbon Atom | 2-Aminothiophene Derivatives (ppm) | 3-Aminothiophene Derivatives (ppm) |

| C2 | δ 150 - 165 | δ 110 - 125 |

| C3 | δ 100 - 115 | δ 140 - 155 |

| C4 | δ 120 - 130 | δ 115 - 125 |

| C5 | δ 115 - 125 | δ 120 - 130 |

Experimental Protocol: NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the purified aminothiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the -NH₂ group.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is validated by observing the narrow line shape of a known solvent or reference signal.

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Caption: Workflow for NMR data acquisition and analysis.

Part II: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Causality of Vibrational Frequencies: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Therefore, functional groups like N-H, C=O, C≡N, and the C=C bonds of the thiophene ring have predictable and diagnostic absorption bands.

Characteristic Absorption Bands:

-

N-H Stretch: The amino group is the most prominent feature. It typically shows two bands (one for symmetric and one for asymmetric stretching) in the 3200 - 3500 cm⁻¹ region.[5][9] The presence of two sharp peaks in this region is strong evidence for a primary amine (-NH₂).

-

C-H Stretch (Aromatic): The stretching of C-H bonds on the thiophene ring appears at frequencies just above 3000 cm⁻¹, typically around 3100 cm⁻¹.[11][12]

-

C=C Stretch (Thiophene Ring): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in multiple bands in the 1520 - 1620 cm⁻¹ region.[9][11][13]

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations in the 700 - 900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[12][14]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Aminothiophene Derivatives [9]

| Vibrational Mode | 2-Aminothiophene Derivatives (cm⁻¹) | 3-Aminothiophene Derivatives (cm⁻¹) |

| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) |

| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is a critical self-validating step that subtracts absorptions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Part III: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, clues about its structure.[15]

Causality of Fragmentation: In techniques like Electron Impact (EI) ionization, the molecule is hit with high-energy electrons, forming a high-energy molecular ion (M⁺˙) that is prone to fragmentation. The molecule breaks apart at its weakest bonds or through energetically favorable rearrangement pathways. The resulting charged fragments are detected, and their mass-to-charge ratio (m/z) is plotted to create the mass spectrum.[15] In "softer" ionization techniques like Electrospray Ionization (ESI), fragmentation is minimized, and the primary ion observed is often the protonated molecule [M+H]⁺.[9]

Characteristic Fragmentation Patterns:

-

Molecular Ion Peak: This is the peak corresponding to the intact molecule and is used to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.

-

Dominant Fragmentation: The fragmentation of aminothiophenes is highly dependent on the nature and position of other substituents.

-

Cleavage of Substituents: A common pathway is the cleavage of bonds alpha to the ring, such as the C-C bond of an acyl group or the C-N bond of an anilido group.[16]

-

Ring Fragmentation: The thiophene ring itself can fragment. For 2-aminothiophenes, a characteristic fragmentation pathway can involve the loss of hydrogen cyanide (HCN).[9] For thiophenes with sulfonyl groups, loss of a chlorine atom followed by SO₂ is a typical pattern.[17]

-

Caption: Generalized MS fragmentation pathways.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9] The solvent should be compatible with the ESI source.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. This is a crucial validation step.

-

Sample Infusion: Introduce the sample solution into the ion source via direct infusion with a syringe pump or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is operating in high-resolution mode.

-

Data Analysis: Identify the [M+H]⁺ or [M]⁺˙ peak to determine the molecular weight. Analyze any observed fragment ions to gain structural information.

Part IV: Integrated Workflow for Structure Elucidation

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from NMR, IR, and MS to build a self-consistent and unambiguous structural assignment.

Caption: Integrated workflow for structure elucidation.

A Self-Validating System:

-

Start with MS: Obtain the molecular formula from HRMS. This provides the fundamental building blocks (number of C, H, N, S, etc.).

-

Consult IR: Use IR spectroscopy to quickly confirm the presence of key functional groups predicted by the molecular formula (e.g., the -NH₂ of the aminothiophene).

-

Build the Framework with NMR:

-

The number of signals in the ¹³C NMR spectrum must match the carbon count from the molecular formula (or a fraction of it if molecular symmetry is present).

-

The total integral of the ¹H NMR spectrum must match the hydrogen count.

-

Use the chemical shifts and coupling patterns in the ¹H NMR, along with the characteristic carbon shifts from the ¹³C NMR, to piece together the fragments of the molecule.

-

-

Final Validation: The proposed structure must be consistent with all three datasets. For example, a carbonyl group identified in the IR at ~1680 cm⁻¹ must correspond to a carbon signal in the ¹³C NMR around δ 170-200 ppm. An ethyl group identified by its characteristic triplet and quartet in the ¹H NMR must account for two carbons and five hydrogens in the other datasets. For complex structures, 2D NMR experiments (like HSQC and HMBC) provide the final, unambiguous confirmation of C-H and long-range C-H correlations.

Conclusion

The spectroscopic characterization of aminothiophene derivatives is a systematic process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the causal relationships between molecular structure and spectral output, and by following rigorous, self-validating experimental protocols, researchers can confidently and accurately elucidate the structures of novel compounds, accelerating the pace of discovery in drug development and materials science.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.

- A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. Benchchem.

- DFT Frequency Calculations of Thiophene using VASP. Penn State Sites.

- The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic.

- Research Article. International Journal of Pharmaceutical Sciences Review and Research.

- Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed.

- NMR chemical shift prediction of thiophenes. Stenutz.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.

- The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic.

- SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. UNN.

- A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry (RSC Publishing).

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- The Infrared Absorption Spectra of Thiophene Derivatives.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- mass spectra - fragmentation patterns. Chemguide.

- Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]